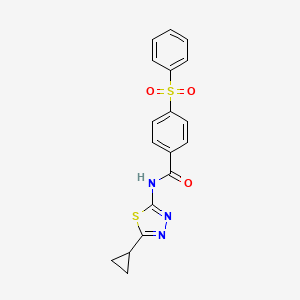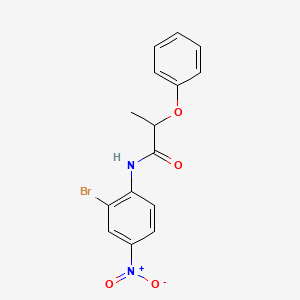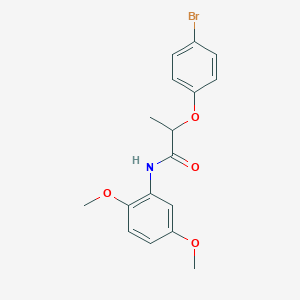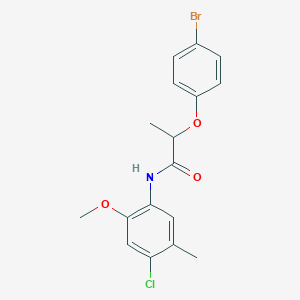![molecular formula C21H24N2O2 B4113236 1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole
Vue d'ensemble
Description
Adamantyl is a common moiety in medicinal chemistry due to its lipophilic nature and ability to improve the pharmacokinetic properties of drugs . The imidazole ring is a crucial component of many biologically active compounds . The methoxy group can influence the polarity and solubility of the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, adamantyl compounds are often synthesized through reactions involving adamantane or its derivatives . Imidazole rings can be formed through several methods, including the Debus-Radziszewski imidazole synthesis .Molecular Structure Analysis
The adamantyl group is a three-dimensional, rigid moiety. The imidazole ring is a five-membered ring with two nitrogen atoms. The methoxy group is an ether functional group attached to the benzoyl ring .Chemical Reactions Analysis
Adamantyl compounds are known for their stability but can undergo reactions at the tertiary carbon atoms . Imidazole rings can act as a nucleophile in various reactions .Physical And Chemical Properties Analysis
Adamantyl compounds are generally lipophilic, which can influence their absorption and distribution in the body. The presence of the polar imidazole ring and methoxy group could impact the compound’s solubility .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Sterically Demanding Alkoxy-N-heterocyclic Carbenes : This study highlights the synthesis of bis(ethoxyadamantyl) substituted imidazolium salt derived from the reaction of imidazole with 2-adamantyl epoxide, and its structural characterization as an iodide salt (P. Arnold & Claire Wilson, 2007).
- Adamantane Derivatives of Biological Interest : This research reports the synthesis methods and antiviral evaluation of adamantyl-imidazole derivatives (R. Pellicciari et al., 1981).
Biological Activities
- Antimicrobial Activity : Several studies have investigated the antimicrobial properties of imidazole derivatives, including adamantyl-imidazole compounds. These studies reveal their potential as broad-spectrum antimicrobial agents (A. El-Emam et al., 2012) and (G. Rayenko et al., 2022).
- Antibacterial Studies : Research has also focused on the synthesis of N-heterocyclic carbene–silver acetate complexes with imidazole derivatives, showing potential antibacterial activity (S. Patil et al., 2010).
Other Applications
- Protection of Imidazole Function in Peptide Synthesis : The Nim-2-adamantyloxycarbonyl (2-Adoc) group is reported to be suitable for protecting the imidazole function of the histidine residue in peptide synthesis, highlighting its stability and reduction of racemization rate (Y. Nishiyama et al., 1994)
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[4-(1-adamantyl)-2-methoxyphenyl]-imidazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-25-19-9-17(2-3-18(19)20(24)23-5-4-22-13-23)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,9,13-16H,6-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJCXONGSPAMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)C(=O)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4113188.png)

![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)
![2-bromo-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]benzamide](/img/structure/B4113200.png)


![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4113240.png)